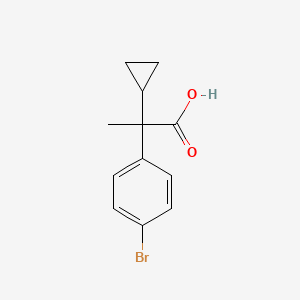
2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid
Cat. No. B8530352
M. Wt: 269.13 g/mol
InChI Key: ONRKDFZUYCLHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09199904B2
Procedure details


A 250 mL reaction vessel equipped with a condenser is charged with a mixture (9.18 g) of 2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester (47.2 wt %, 15.3 mmoles, 1 equiv.) and methyl benzoate (19.3 wt %, 13 mmoles). The vessel is then charged with methanol (42 mL, ACS grade), water (8 mL, DI) and finally potassium hydroxide (KOH) (13.0 g, 12.7 equiv). The solution is then heated to 60±5° C. and allowed to stir for about 1.5 to 2.5 h. The colorless solution is cooled to 25±5° C. Methanol is distilled off to a minimum volume. The resulting heterogeneous mixture is acidified (pH=1) with concentrated HCl (16 mL, 37%), then extracted with methyl tert-butyl ether twice (35 mL). To the combined organic layer is added half saturated brine (40 mL). 4 N sodium hydroxide (NaOH) aqueous is added (1.6-2.3 equiv., 6-8.8 mL). The mixture is stirred for 5 min. Then the layers are separated. The organic layer is washed with brine 20 mL once and 1 N HCl 20 mL once and separated. It is concentrated to an oil to give 2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid (4.76 g). NMR assay showed 70.48 wt %; 81.4% yield.
Name
2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester
Quantity
9.18 g
Type
reactant
Reaction Step One





Yield
81.4%
Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]([C:9]1[CH:14]=[CH:13][C:12]([Br:15])=[CH:11][CH:10]=1)([CH:6]1[CH2:8][CH2:7]1)[CH3:5].C(OC)(=O)C1C=CC=CC=1.CO.[OH-].[K+]>O>[Br:15][C:12]1[CH:11]=[CH:10][C:9]([C:4]([CH:6]2[CH2:7][CH2:8]2)([CH3:5])[C:3]([OH:16])=[O:2])=[CH:14][CH:13]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
2-(4-Bromo-phenyl)-2-cyclopropyl-propionic acid methyl ester
|
|
Quantity
|
9.18 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(C)(C1CC1)C1=CC=C(C=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
13 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
42 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for about 1.5 to 2.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 mL reaction vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The colorless solution is cooled to 25±5° C
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Methanol is distilled off to a minimum volume
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methyl tert-butyl ether twice (35 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the combined organic layer is added half saturated brine (40 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
4 N sodium hydroxide (NaOH) aqueous is added (1.6-2.3 equiv., 6-8.8 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture is stirred for 5 min
|
|
Duration
|
5 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then the layers are separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer is washed with brine 20 mL once
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
1 N HCl 20 mL once and separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
It is concentrated to an oil
|
Outcomes


Product
Details
Reaction Time |
2 (± 0.5) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C(C(=O)O)(C)C1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.76 g | |
| YIELD: PERCENTYIELD | 81.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 115.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
